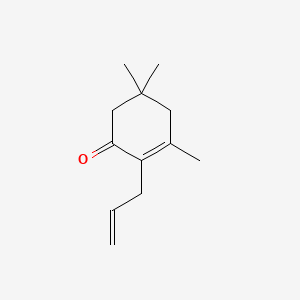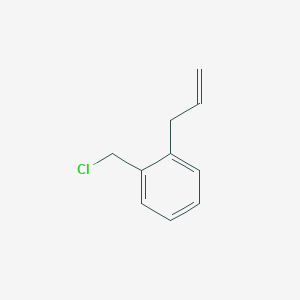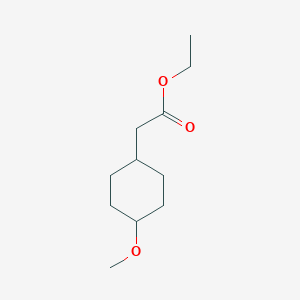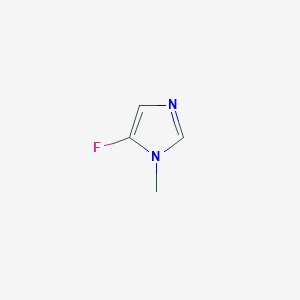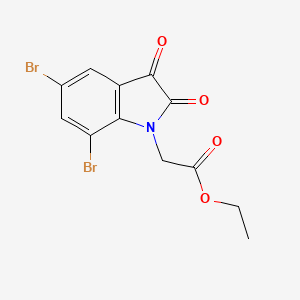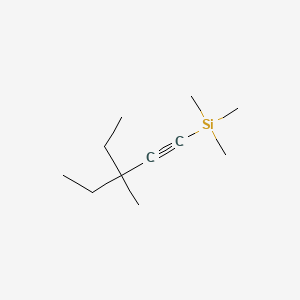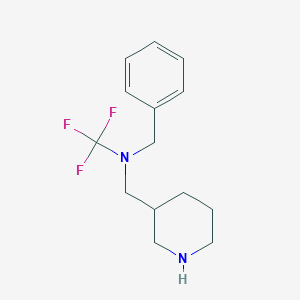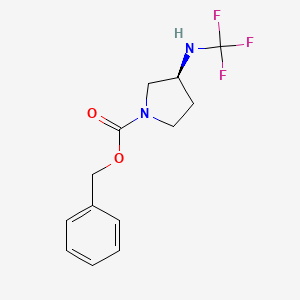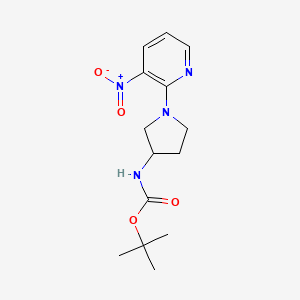
2,2-Dimethylpentanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpentanedial is an organic compound with the molecular formula C7H12O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
[ \text{2,2-Dimethylpentane} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of 2,2-dimethylpentane using metal catalysts such as platinum or palladium. This process allows for the continuous production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpentanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms in the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylpentanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethylpentanedial involves its reactivity with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to potential biological effects. The compound’s reactivity is influenced by the electronic and steric properties of the dimethyl groups, which can affect its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional groups.
2,2-Dimethylpentanol: An alcohol derivative with similar structural features but different reactivity.
2,2-Dimethylpentanoic Acid: A carboxylic acid derivative with similar structural features but different chemical properties.
Uniqueness
2,2-Dimethylpentanedial is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential applications compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Properties
CAS No. |
63064-09-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2,2-dimethylpentanedial |
InChI |
InChI=1S/C7H12O2/c1-7(2,6-9)4-3-5-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
VGXVOFKVMRTZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


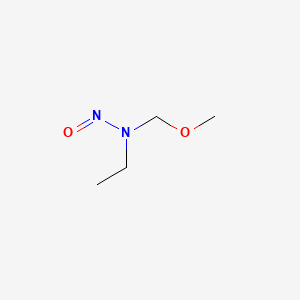

![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)
